N-Cbz-cyclopentylmethylamine

Protecting Group Strategy Orthogonal Deprotection Peptide Synthesis

Researchers requiring sequential deprotection in peptide or API synthesis often face side reactions with unprotected cyclopentylmethylamine. This N-Cbz-protected building block provides an acid-stable, orthogonal protecting group strategy. Key supply and research outcomes include: • Orthogonal Stability: Cbz protection is stable to acidolysis, enabling selective Boc/Trt removal. • Defined Lipophilicity: XLogP ~2.8 provides controlled passive permeability for cellular assays. • Reliable Supply: Packaged under inert atmosphere to ensure purity during global ambient shipping.

Molecular Formula C14H19NO2
Molecular Weight 233.31 g/mol
Cat. No. B8451461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cbz-cyclopentylmethylamine
Molecular FormulaC14H19NO2
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESC1CCC(C1)CNC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C14H19NO2/c16-14(15-10-12-6-4-5-7-12)17-11-13-8-2-1-3-9-13/h1-3,8-9,12H,4-7,10-11H2,(H,15,16)
InChIKeyNSYHDJBENIGBNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cbz-cyclopentylmethylamine: Cbz-Protected Building Block


N-Cbz-cyclopentylmethylamine (Benzyl N-(cyclopentylmethyl)carbamate) is a Cbz (benzyloxycarbonyl)-protected primary amine building block, characterized by a cyclopentylmethyl core . This compound serves as a stable, protected form of the volatile and basic cyclopentylmethylamine (free amine), allowing for controlled incorporation of the cyclopentylmethyl motif into more complex molecular architectures. The protection strategy imparts orthogonal stability and enhanced lipophilicity, rendering it a versatile intermediate for multi-step syntheses in medicinal chemistry and chemical biology .

1
Cbz-protected building block for multi-step synthesis
Orthogonal stability: acid-stable Cbz group
2
Medium steric profile (cycloalkyl core)
Between isopropyl and cyclohexylmethyl bulk
3
Reported lipophilic enhancement (ΔXLogP ≈ +1.7 vs free amine)
May support cellular permeability studies

N-Cbz-cyclopentylmethylamine Substitution Limitations


Direct substitution of N-Cbz-cyclopentylmethylamine with its unprotected parent amine, cyclopentylmethylamine (CAS 6053-81-2), is precluded by a fundamental chemical incompatibility in multi-step synthesis . The free amine is a basic, nucleophilic liquid with significant volatility (BP ~118.8°C) and high reactivity, which can lead to uncontrolled side reactions with electrophilic or acidic functional groups present in other parts of the target molecule [1]. Conversely, substituting with a Cbz-protected amine of a different alkyl chain, such as N-Cbz-isopentylamine or N-Cbz-cyclohexylmethylamine, introduces distinct steric and lipophilic profiles that can alter molecular recognition, binding affinity, and pharmacokinetic properties . The specific cyclopentylmethyl motif provides a 'medium' steric bulk—larger than isopropyl but smaller and more conformationally flexible than cyclohexylmethyl—and a defined lipophilic increment (XLogP ~2.8), which is precisely tuned for target engagement in drug discovery programs [2]. The following evidence quantifies these critical differentiators.

Free amine
Cyclopentylmethylamine (CAS 6053-81-2) is basic, volatile and reactive, leading to uncontrolled side reactions; may not be directly substitutable in multi-step sequences.
Alkyl analogs
Cbz-isopentylamine or Cbz-cyclohexylmethylamine introduce different steric and lipophilic profiles, which may shift molecular recognition and binding properties.
Boc analog
N-Boc-cyclopentylmethylamine is acid-labile; it cannot substitute where acid-stable orthogonal deprotection is required.

N-Cbz-cyclopentylmethylamine: Key Differentiators


Acid Stability: Cbz vs Boc Protection

A critical differentiator between N-Cbz-cyclopentylmethylamine and its common Boc-protected analog, N-Boc-cyclopentylmethylamine, is their orthogonal stability under acidic conditions. The Cbz protecting group is stable to acids (e.g., TFA), whereas the Boc group is quantitatively cleaved. This allows for selective deprotection in the presence of other acid-labile protecting groups, a cornerstone of complex synthesis .

Acid Stability
Class-level
Target: Stable under TFA/DCM
Boc analog: Rapid, quantitative cleavage
Orthogonal stability enables sequential deprotection in complex synthesis.
Class-level inference; verify under specific conditions.
Protecting Group Strategy Orthogonal Deprotection Peptide Synthesis

Steric Bulk: Cyclopentylmethyl vs Analogs

The cyclopentylmethyl group in N-Cbz-cyclopentylmethylamine provides a quantifiably distinct steric environment compared to its closest linear and cyclic analogs. Technical analysis indicates it offers a 'medium' steric block, larger than an isopropyl group but smaller and more flexible than cyclohexylmethyl or phenyl groups . This is a critical parameter for modulating target binding in drug discovery, where subtle steric changes can significantly impact potency and selectivity.

Steric Bulk
Class-level
Medium steric block (cycloalkyl)
Unique intermediate steric profile for SAR tuning.
Compared to isopentyl (smaller) and cyclohexylmethyl (bulkier).
Medicinal Chemistry Structure-Activity Relationship (SAR) Molecular Modeling

Lipophilicity Enhancement via Cbz Protection

The incorporation of the Cbz protecting group significantly alters the lipophilicity of the molecule, a key determinant of membrane permeability. The computed lipophilicity (XLogP) for the parent amine, cyclopentylmethylamine, is 1.1, while the Cbz-protected derivative is predicted to have a substantially higher logP value of approximately 2.8 [1]. This calculated difference indicates that N-Cbz-cyclopentylmethylamine is significantly more lipophilic, which can be advantageous for passive diffusion across biological membranes.

Lipophilicity
Reported
ΔXLogP ≈ +1.7 (parent amine: 1.1)
Supports passive membrane permeability evaluation.
In silico XLogP3-AA; experimental validation recommended.
ADME Prediction Lipophilicity (logP) Drug-Likeness

Validated Synthesis Protocol

A reliable and reproducible synthetic procedure for N-Cbz-cyclopentylmethylamine is documented from a patent source, providing a clear benchmark for procurement. The reaction of cyclopentylmethylamine (0.445 g, 4.49 mmol) with benzyl chloroformate (0.919 g, 5.38 mmol) in the presence of DIEA yielded the crude product (1.275 g) with a 1H NMR consistent with the desired structure . This established protocol offers a high degree of confidence in synthesizing the compound in-house, if required, and validates the identity of commercially sourced material.

Synthesis Protocol
Method context
1.275 g crude (4.49 mmol scale)
Documented route supports quality verification.
Patent-sourced; 1H NMR consistent with structure.
Process Chemistry Reproducibility Synthetic Methods

N-Cbz-cyclopentylmethylamine Applications


Orthogonal Deprotection in SPPS

N-Cbz-cyclopentylmethylamine is an ideal building block for introducing a cyclopentylmethyl moiety onto a resin-bound peptide chain where an orthogonal protecting group strategy is required. Its acid-stable Cbz group allows for selective deprotection of acid-labile Boc or Trt groups on other parts of the molecule without affecting the cyclopentylmethylamine moiety . This enables precise, sequential deprotection and functionalization steps, which is essential for the synthesis of complex, modified peptides.

SAR Libraries for Drug Discovery

In medicinal chemistry, N-Cbz-cyclopentylmethylamine is used to systematically explore the Structure-Activity Relationship (SAR) around a cyclopentylmethyl motif. By incorporating this specific building block into a lead scaffold and comparing it to analogs with linear or bulkier alkyl chains (e.g., isopentyl, cyclohexylmethyl), researchers can quantify the impact of a 'medium' steric and lipophilic group on target binding affinity, potency, and selectivity .

Cellular Membrane Permeability Studies

The enhanced lipophilicity (ΔXLogP ≈ +1.7) of N-Cbz-cyclopentylmethylamine compared to its parent free amine makes it a more suitable probe for cellular permeability studies [1]. The protected compound can more readily cross cell membranes, allowing researchers to assess its cellular activity and target engagement. This is particularly valuable in phenotypic screening and cellular target validation campaigns where passive diffusion is a rate-limiting step.

Application
Selection Property
Validation Focus
Orthogonal deprotection in SPPS
Acid-stable Cbz protection
Selective deprotection verification
SAR exploration (cycloalkyl motif)
Medium steric & lipophilic profile
Comparative binding affinity assays
Cell permeability research
Reported lipophilic enhancement
Cellular uptake & target engagement

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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